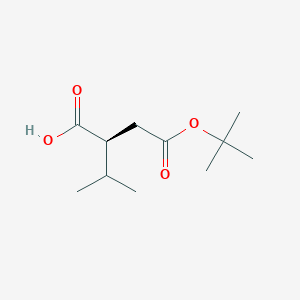

(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid

Description

Properties

IUPAC Name |

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-propan-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-7(2)8(10(13)14)6-9(12)15-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCJVFYCDSYHGW-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method includes the reaction of di-tert-butyl dicarbonate with the amino acid precursor under basic conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid is derived from malic acid, characterized by a tert-butoxy group that enhances its lipophilicity. Its molecular formula is , and it features an α-keto acid structure, crucial for numerous biochemical reactions. The presence of the α-keto group allows it to participate in transamination and decarboxylation reactions, essential for various biosynthetic processes .

Medicinal Chemistry Applications

1. Antihyperglycemic Research

Research has demonstrated that this compound exhibits strong in vitro inhibitory activity against pancreatic α-amylase and α-glucosidase enzymes. These properties suggest its potential as an antihyperglycemic agent, making it a candidate for the treatment of diabetes .

2. Synthesis of Pharmaceutical Agents

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structural characteristics enable the creation of derivatives that may exhibit enhanced biological activities or improved pharmacokinetic profiles .

3. Enzymatic Reactions

As a substrate or intermediate in enzymatic reactions, this compound plays a role in metabolic pathways that are vital for maintaining cellular functions. Its ability to participate in key biochemical transformations underscores its importance in drug development and metabolic engineering .

Potential Therapeutic Applications

1. Liver Fibrosis Treatment

Emerging studies suggest that derivatives of this compound may have applications in treating liver fibrosis. The compound's mechanism involves modulation of signaling pathways associated with inflammation and fibrosis, indicating its potential role in managing liver diseases .

2. Anti-inflammatory Properties

The compound has shown promise in inhibiting inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation. This includes potential applications in managing diseases such as asthma and other inflammatory disorders .

3. Cardiovascular Health

There is ongoing research into the effects of this compound on cardiovascular disorders. Its ability to influence metabolic pathways may provide therapeutic avenues for conditions like hypertension and metabolic syndrome .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group acts as a protecting group, allowing selective reactions at other functional sites. The compound’s chiral nature enables it to participate in stereoselective reactions, influencing the formation of enantiomerically pure products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural and functional differences between (S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid and analogous compounds:

Functional Group Analysis

- Tert-butoxy Group: Common to all three compounds, this group enhances solubility in non-polar solvents and protects reactive sites during synthesis.

- Bromine (C₈H₁₃BrO₄): Introduces a reactive halogen, enabling cross-coupling or substitution reactions .

- Additional Functionalization: The ureido group in the pentanoic acid derivative (C₂₃H₃₉N₃O₁₀) enables hydrogen bonding, critical for binding to biological targets like PSMA (prostate-specific membrane antigen) in diagnostic applications .

Physicochemical Properties

- Lipophilicity : The isopropyl group in the target compound increases logP compared to the brominated analog, affecting membrane permeability in biological systems.

- Reactivity : The bromine atom in C₈H₁₃BrO₄ enhances electrophilicity, whereas the tert-butoxy group in all compounds reduces acidity of the adjacent carboxylic acid.

Research Findings and Case Studies

- Synthetic Utility : The tert-butoxy group in the target compound facilitates selective deprotection under mild acidic conditions, a feature leveraged in multi-step syntheses .

- Biological Relevance : The ureido derivative’s affinity for PSMA (Kᵢ = 4.3 nM) highlights the impact of functional group engineering on target binding, a strategy absent in the simpler target compound .

Biological Activity

(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid is a chiral compound with significant potential in biochemical research and pharmaceutical applications. This article delves into its biological activity, synthesis, and potential therapeutic roles, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 216.27 g/mol. The compound features a tert-butoxy group and an isopropyl moiety, contributing to its unique reactivity and biological interactions.

Research indicates that this compound may interact with various biological targets, influencing metabolic pathways and enzyme activities. Its chirality plays a crucial role in its interaction with biological systems, potentially affecting the efficacy and specificity of its actions.

Enzyme Interaction Studies

- Caspase Inhibition : Studies have shown that derivatives related to this compound can act as inhibitors of caspases, enzymes critical for apoptosis. For instance, modifications to the structure have resulted in compounds with nanomolar potency against caspase I, suggesting a pathway for developing anti-inflammatory drugs .

- Metabolic Pathways : The compound has been utilized in studies exploring enzyme-catalyzed reactions, aiding in understanding biochemical pathways. Its interactions with enzymes could lead to insights into its pharmacological potential.

Synthesis and Stability Evaluation

A study focused on synthesizing peptidomimetic inhibitors based on the structure of this compound reported improved stability and potency compared to earlier compounds. The introduction of specific groups enhanced the interaction with target enzymes while maintaining structural integrity .

Toxicity Assessments

In toxicity studies using Vero cell lines, related compounds demonstrated varying degrees of cytotoxicity. Understanding the toxicity profiles is essential for evaluating the safety of this compound as a therapeutic agent .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.